

Florylpicoxamid: A Comparative Human Health Risk Assessment Guide for Researchers

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Compound of Interest

Compound Name: *Florylpicoxamid*

Cat. No.: *B6595160*

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[City, State] – [Date] – This guide offers a comprehensive comparison of the human health risk assessment of **florylpicoxamid**, a broad-spectrum picolinamide fungicide, with several key alternatives used in agriculture. This document is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of toxicological data, experimental methodologies, and modes of action to inform research and development in crop protection.

Florylpicoxamid has been identified as a quinone inside (Qil) inhibitor, disrupting the fungal mitochondrial electron transport system at complex III.^{[1][2][3][4]} The U.S. Environmental Protection Agency (EPA) has concluded that there is a reasonable certainty that no harm will result to the general population, including infants and children, from aggregate exposure to **florylpicoxamid** residues when used according to the label.^{[5][6][7]}

This guide presents a comparative analysis of **florylpicoxamid** against other widely used fungicides, including the strobilurins azoxystrobin and pyraclostrobin, and the succinate dehydrogenase inhibitors (SDHIs) fluxapyroxad and benzovindiflupyr.

Comparative Toxicological Data

The following table summarizes key toxicological endpoints for **florylpicoxamid** and its alternatives, providing a quantitative basis for comparison.

Active Ingredient	Chemical Class	Acute Oral LD50 (rat)	Acceptable Daily Intake (ADI)	Chronic NOAEL (rat)	Developmental Toxicity NOAEL (rabbit)	Carcinogenicity Classification
Florylpicoxamid	Picolinamide	> 2000 mg/kg[1]	0.1 mg/kg bw/day[1][8]	14 mg/kg bw/day (2-year)[8]	10 mg/kg bw/day[8]	Not Likely to be Carcinogenic to Humans[9]
Azoxystrobin	Strobilurin	> 5000 mg/kg	0.2 mg/kg bw/day	18.2 mg/kg bw/day (2-year)	25 mg/kg bw/day	Not Likely to be Carcinogenic to Humans[2]
Pyraclostrobin	Strobilurin	> 5000 mg/kg[10]	0.03 mg/kg bw/day	3.4 mg/kg bw/day (2-year)	5 mg/kg bw/day	Not Likely to be Carcinogenic to Humans[3]
Fluxapyroxad	SDHI	> 2000 mg/kg	0.02 mg/kg bw/day[11][12]	4.8 mg/kg bw/day (2-year)	15 mg/kg bw/day	Not Likely to be Carcinogenic to Humans
Benzovindiflupyr	SDHI	558 mg/kg	0.012 mg/kg bw/day[5]	1.21 mg/kg bw/day (2-year)[5]	5 mg/kg bw/day	Suggestive evidence of carcinogenicity, but not expected to pose a cancer risk to humans at relevant

exposure
levels[5]

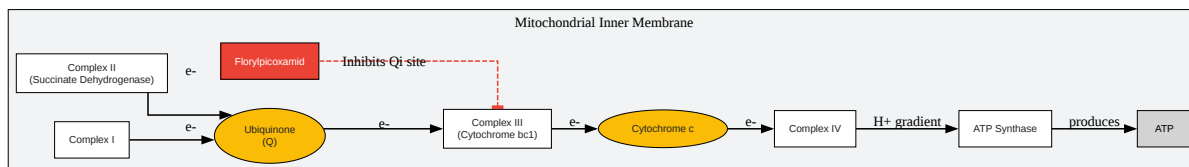
Experimental Protocols

The toxicological data presented in this guide are derived from a battery of standardized tests conducted in accordance with international guidelines. Key studies include:

- **Acute Oral Toxicity:** Typically performed in rats, this study determines the single dose of a substance that is lethal to 50% of the test population (LD50).
- **Chronic Toxicity/Carcinogenicity:** These are long-term studies, often lasting up to two years in rodents, designed to assess the potential for a substance to cause cancer and other chronic health effects from repeated exposure over a lifetime. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no adverse effects are observed.
- **Developmental Toxicity:** These studies, usually conducted in pregnant rats and rabbits, evaluate the potential for a substance to cause adverse effects on the developing fetus. The NOAEL for maternal and developmental toxicity is determined.
- **Reproductive Toxicity:** Typically a two-generation study in rats, this assesses the potential effects of a substance on reproductive performance and the health of offspring.

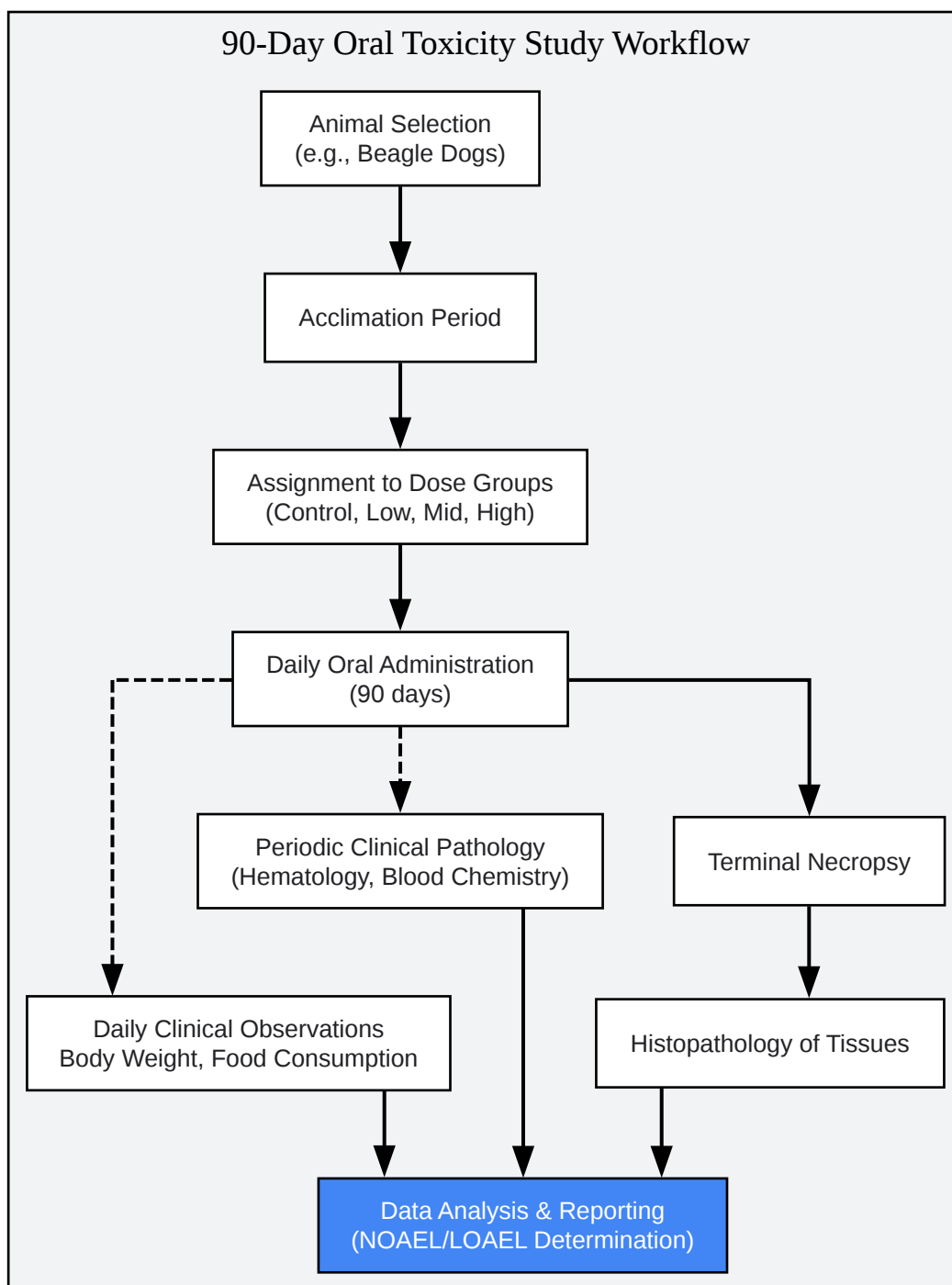
Visualizing Mechanisms and Workflows

To further aid in the understanding of the underlying biological processes and experimental designs, the following diagrams are provided.



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Caption: **Florypicoxamid**'s mode of action in the fungal mitochondrial electron transport chain.



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Caption: A representative experimental workflow for a 90-day oral toxicity study.

Summary of Findings

Florylpicoxamid exhibits low acute oral toxicity.[1][5] The acceptable daily intake (ADI) for **florylpicoxamid** has been established at 0.1 mg/kg bw/day, based on a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg bw/day from a rabbit developmental toxicology study.[8] This value is comparable to or higher than the ADIs for the selected alternatives, suggesting a favorable chronic risk profile.

The U.S. EPA has determined that **florylpicoxamid** is "not likely to be carcinogenic to humans," a classification shared with the strobilurin alternatives azoxystrobin and pyraclostrobin.[9] While benzovindiflupyr shows "suggestive evidence of carcinogenicity," it is not expected to pose a cancer risk to humans at relevant exposure levels.[5]

No evidence of neurotoxicity or immunotoxicity has been observed in the toxicity database for **florylpicoxamid**. [5] Furthermore, no increased susceptibility to fetuses or offspring was observed in developmental and reproductive toxicity studies.[5]

Conclusion

The human health risk assessment of **florylpicoxamid** indicates a low level of concern. Its toxicological profile, particularly its ADI and carcinogenicity classification, is comparable or favorable to the selected widely used fungicides. This guide provides researchers and scientists with the necessary data and context to evaluate **florylpicoxamid**'s safety profile in relation to other available crop protection solutions.

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